molecular formula C13H14N2OS B6057667 6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6057667
M. Wt: 246.33 g/mol
InChI Key: INKYLPORZQVSCK-UHFFFAOYSA-N
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Description

6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave irradiation and solvent-free conditions has been shown to enhance the efficiency of the Biginelli reaction .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create a variety of derivatives with potentially enhanced activities .

Properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKYLPORZQVSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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